molecular formula C15H23F2NO3 B7627741 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid

Cat. No.: B7627741
M. Wt: 303.34 g/mol
InChI Key: GHFCWRYFUPZRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid, also known as JNJ-40411813, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This drug has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.

Mechanism of Action

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid exerts its pharmacological effects by selectively blocking the activity of the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound reduces the release of glutamate, which is thought to contribute to the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. For example, this compound has been shown to reduce the release of glutamate in the brain, as well as to increase the activity of the dopamine system, which is involved in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid is its high selectivity for the mGluR2 receptor, which reduces the risk of off-target effects. However, one limitation of this drug is its relatively short half-life, which may require frequent dosing in preclinical studies.

Future Directions

There are several potential future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid and other mGluR2 antagonists. For example, further studies are needed to elucidate the precise mechanisms by which mGluR2 antagonists exert their pharmacological effects, as well as to identify the optimal dosing regimens for these drugs. Additionally, studies are needed to evaluate the safety and efficacy of mGluR2 antagonists in clinical populations with various neurological disorders.

Synthesis Methods

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(2-bromoacetyl)propanoic acid. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid has been studied extensively in preclinical models of various neurological disorders, including schizophrenia, anxiety, depression, and addiction. In these studies, this compound has been shown to effectively reduce behavioral symptoms associated with these disorders, suggesting that mGluR2 antagonists may be a promising therapeutic approach for these conditions.

Properties

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)8-6-11(7-9-15)14(21)18-10-2-1-3-12(18)4-5-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCWRYFUPZRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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